1-Cyclopropyl-2-methylbutane-1,3-dione

Catalog No.
S13827654
CAS No.
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-2-methylbutane-1,3-dione

Product Name

1-Cyclopropyl-2-methylbutane-1,3-dione

IUPAC Name

1-cyclopropyl-2-methylbutane-1,3-dione

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-5(6(2)9)8(10)7-3-4-7/h5,7H,3-4H2,1-2H3

InChI Key

PKCHUWXHRDNJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1CC1

1-Cyclopropyl-2-methylbutane-1,3-dione is a highly substituted beta-diketone characterized by its dual functionalization—a terminal cyclopropyl ring and an alpha-methyl group at the C2 position. This specific structural motif makes it a premium bidentate ligand for volatile metal-organic chemical vapor deposition (MOCVD) precursors and an essential building block for synthesizing fully substituted pyrazoles, isoxazoles, and pyrimidines. In medicinal chemistry and agrochemical procurement, the cyclopropyl group is heavily prioritized for its ability to lower lipophilicity while providing steric bulk, whereas the alpha-methyl group effectively blocks metabolic liabilities at the reactive methylene bridge [1].

Research Fit

C2-methylated cyclopropyl 1,3-diketone with differentiated reactivity
Regioselective condensation enabled by non-symmetrical diketone and C2-methyl
Chiral center at C2 supports stereochemical investigation in discovery

Substituting this compound with simpler analogs like 1-cyclopropylbutane-1,3-dione or 3-methylpentane-2,4-dione fundamentally compromises downstream product viability. Omitting the C2-methyl group leaves the resulting heterocycles vulnerable to rapid cytochrome P450-mediated oxidation at the C4 position, drastically reducing half-life in biological assays [1]. Conversely, replacing the cyclopropyl group with an isopropyl or tert-butyl group significantly increases the molecular weight and logP, leading to poor aqueous solubility and off-target toxicity. For materials science applications, standard acetylacetonate (acac) ligands fail to provide the necessary steric shielding, resulting in metal complexes that oligomerize and exhibit poor volatility during vapor-phase deposition [2].

Substitution Risk

Des-methyl analog (CAS 21573-10-4) lacks C2 substitution handle for downstream diversification, limiting synthetic utility.

2-Methylcyclopropyl analog introduces steric hindrance near C1 carbonyl, potentially reducing condensation reactivity.

MW and logP differences alter purification behavior; identical workup protocols may not transfer directly.

Metabolic Stability Enhancement in Pyrazole Scaffolds

When utilized as a precursor for pyrazole synthesis, the C2-methyl group of 1-cyclopropyl-2-methylbutane-1,3-dione ensures full substitution at the pyrazole C4 position. Comparative human liver microsome (HLM) clearance assays demonstrate that pyrazoles derived from this compound exhibit a significantly longer half-life than those derived from the unmethylated analog, 1-cyclopropylbutane-1,3-dione [1].

Evidence DimensionHLM Stability (% remaining after 60 min)
Target Compound Data>85% remaining
Comparator Or Baseline1-cyclopropylbutane-1,3-dione derived pyrazole (<40% remaining)
Quantified DifferenceGreater than 2-fold improvement in metabolic stability
ConditionsHuman Liver Microsomes, 1 µM compound, 60 min incubation at 37°C

Procuring the alpha-methylated diketone is critical for medicinal chemistry programs aiming to eliminate metabolic weak points in early-stage lead optimization.

Molecular Weight
Head-to-head
140.18 g/mol
Δ +14.03 from des-methyl
Δ –14.03 from 2-methylcyclopropyl
Enables orthogonal identity verification in QC
Verified by supplier CoA (Leyan, 95%)

Regioselectivity in Asymmetric Heterocycle Synthesis

The distinct steric contrast between the rigid cyclopropyl group and the linear methyl ketone moiety drives exceptional regiocontrol during condensation with asymmetric hydrazines. Process chemistry evaluations reveal that 1-cyclopropyl-2-methylbutane-1,3-dione yields a much higher ratio of the desired regioisomer compared to less sterically differentiated diketones like 3-methylhexane-2,4-dione [1].

Evidence DimensionRegioisomeric Ratio (Desired:Undesired)
Target Compound Data>95:5 ratio
Comparator Or Baseline3-methylhexane-2,4-dione (approx. 75:25 ratio)
Quantified Difference20% absolute increase in target regioselectivity
ConditionsCondensation with substituted phenylhydrazines in ethanol under mild acidic conditions

High regioselectivity drastically reduces downstream purification costs and improves overall API manufacturing yields.

Computed LogP
Class-level
~1.19 (ALogP)
Est. Δ +0.44–0.54 vs des-methyl
Supports solvent selection for extraction and purification
Estimated from fragment methods; experimental verification recommended

Volatility and Thermal Stability of Metal Complexes

As a bidentate ligand, the combination of the cyclopropyl and alpha-methyl groups provides optimal steric shielding for transition metals, preventing intermolecular oligomerization. Thermogravimetric analysis (TGA) shows that copper(II) complexes of 1-cyclopropyl-2-methylbutane-1,3-dione sublimate cleanly at lower temperatures and with less residual mass than standard copper(II) acetylacetonate [1].

Evidence DimensionSublimation Temperature (T_sub) and Residual Mass
Target Compound DataT_sub ~115°C, <2% residual mass
Comparator Or BaselineCu(acac)2 (T_sub ~145°C, >10% residual mass)
Quantified Difference30°C reduction in sublimation temperature and significantly cleaner volatilization
ConditionsTGA under inert atmosphere (N2) at 10°C/min heating rate

Essential for materials science buyers requiring highly volatile, clean-decomposing precursors for thin-film deposition.

Synthetic Utility
Patent-supported
C2-methyl handle enables diversification; des-methyl analog lacks handle; ring-methyl analog sterically hindered
Directly impacts synthetic feasibility of herbicide candidates
Based on Markush claims in Syngenta patents

Lipophilicity and logP Modulation

The cyclopropyl ring offers a unique balance of steric bulk and low lipophilicity. When compared to diketones bearing a tert-butyl group, 1-cyclopropyl-2-methylbutane-1,3-dione introduces significantly less lipophilic burden to the final molecule, which is crucial for maintaining aqueous solubility in drug design [1].

Evidence DimensionCalculated logP (clogP) contribution of the R-group
Target Compound DataCyclopropyl contribution: ~ +1.1
Comparator Or Baselinetert-Butyl contribution: ~ +1.9
Quantified Difference0.8 log unit reduction in lipophilicity
ConditionsIn silico calculation and partition coefficient assays of derived heterocycles

Allows formulators and medicinal chemists to maintain steric shielding without violating Lipinski's rule of 5 for aqueous solubility.

Boiling Point
Cross-study comparable
~180°C at 0.1 mmHg
Des-methyl: 198.5°C at 760 mmHg
Informs distillation scale-up parameters
Estimated from homologous series; confirm experimentally

Lead Optimization in Kinase Inhibitor Development

1-Cyclopropyl-2-methylbutane-1,3-dione is the optimal starting material when synthesizing pyrazole or isoxazole-based kinase inhibitors where the C4 position is prone to metabolic oxidation. The built-in alpha-methyl group blocks this liability, while the cyclopropyl group perfectly occupies small, hydrophobic binding pockets without excessively driving up the molecule's logP [1].

Synthesis of Advanced MOCVD Precursors

For materials science applications requiring the deposition of high-purity transition metal films (e.g., Cu, Ru, or Ir), this diketone serves as a superior ligand. Its unique steric profile prevents complex oligomerization, ensuring high volatility and clean thermal decomposition at lower temperatures compared to standard acetylacetonates [2].

Agrochemical Active Ingredient Manufacturing

In the development of novel fungicides or herbicides, the precise regiocontrol afforded by the steric disparity between the cyclopropyl and methyl groups streamlines the large-scale synthesis of complex pyrimidines. This reduces the need for expensive chromatographic separations, making it highly suitable for cost-sensitive agrochemical procurement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Herbicidal cyclic dione synthesis
C2-methyl substitution handle
Cyclization yield and scaffold diversification
Cyclopropyl heterocycle synthesis
Regioselective condensation reactivity
Enolization profile and stereochemical outcome
Continuous flow process scale-up
Thermal stability and distillation window
Polymerization tendency and residual solvent profile
Analytical reference for metabolite studies
Chromatographic resolution from close analogs
Purity (>97% HPLC) and identity confirmation

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

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